

An In-Depth Technical Guide to JI130: A Novel Hes1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a novel small molecule inhibitor of the cancer-associated transcription factor Hes1 (Hairy and Enhancer of Split 1). Contrary to initial assumptions, JI130 does not function as a dual JAK2/HDAC6 inhibitor. Instead, it operates through a unique mechanism involving the stabilization of the interaction between Hes1 and Prohibitin 2 (PHB2). This stabilization sequesters Hes1 outside the nucleus, preventing its transcriptional repressor activity and inducing G2/M cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to JI130, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Properties and Identification

JI130 is a derivative of the initial hit compound JI051, developed to have improved solubility.[1] Its core chemical information is summarized below.



Property	Value	Reference
CAS Number	2234271-86-2	[2][3][4]
Molecular Formula	C23H24N2O3	[3]
Molecular Weight	376.46 g/mol	[3]
IUPAC Name	(E)-N-(2-(allyloxy)phenethyl)-3- (7-methoxy-1H-indol-3- yl)acrylamide	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[1]

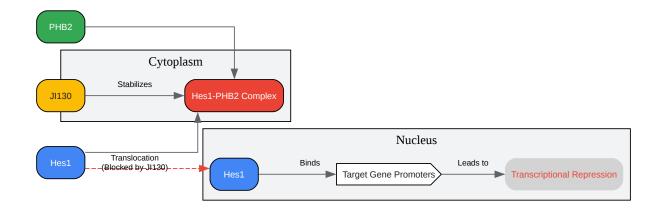
Mechanism of Action: A Paradigm Shift from JAK/HDAC to Hes1 Inhibition

Initial interest in compounds with dual JAK2 and HDAC6 inhibitory activity led to the erroneous classification of **JI130**. However, empirical evidence has redefined its primary mechanism of action. **JI130** is a potent inhibitor of the Hes1 transcriptional repressor.

Hes1, a downstream effector of the Notch signaling pathway, is a basic helix-loop-helix (bHLH) transcription factor that plays a critical role in embryonic development and has been implicated in the pathogenesis of various cancers.[5] It typically functions by forming dimers and binding to DNA, recruiting co-repressors like TLE1 to suppress the transcription of target genes involved in cell differentiation and proliferation.

JI130's innovative mechanism does not involve direct binding to the DNA-binding domain of Hes1 or interference with its dimerization. Instead, it targets the protein chaperone Prohibitin 2 (PHB2). **JI130** stabilizes the interaction between Hes1 and PHB2 in the cytoplasm, effectively preventing the nuclear translocation of Hes1.[3][5] This cytoplasmic sequestration inhibits Hes1's ability to act as a transcriptional repressor, ultimately leading to G2/M cell cycle arrest and a reduction in cancer cell proliferation.[3][4][5]





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Caption: Mechanism of JI130 action.

Preclinical Efficacy

JI130 has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.

In Vitro Studies

JI130 has shown potent dose-dependent growth inhibition in various cancer cell lines.



Cell Line	Cancer Type	IC50 / EC50	Reference
MIA PaCa-2	Pancreatic Cancer	49 nM (IC50)	[4]
CFPAC-1	Pancreatic Cancer	Effective suppression	[1]
PK-9	Pancreatic Cancer	Effective suppression	[1]
KP-4	Pancreatic Cancer	Effective suppression	[1]
RD	Rhabdomyosarcoma	Low nanomolar range	
SMS-CTR	Rhabdomyosarcoma	Low nanomolar range	_
Rh36	Rhabdomyosarcoma	Low nanomolar range	_

In Vivo Studies

In a murine pancreatic cancer xenograft model using MIA PaCa-2 cells, treatment with **JI130** resulted in a significant reduction in tumor volume, highlighting its potential as a therapeutic agent for pancreatic cancer.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of **JI130**.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of **JI130** on the proliferation of cancer cell lines.

Methodology (MTT Assay):

- Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of J1130 (e.g., ranging from 1 nM to 10 μM) for 72 hours. Include a vehicle control (DMSO).

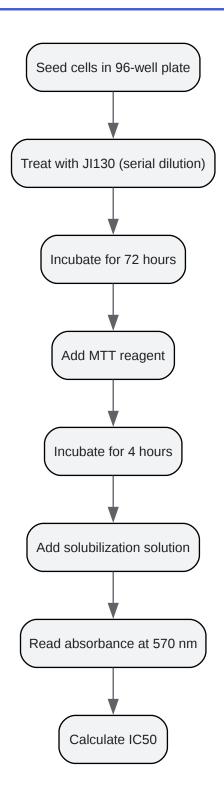






- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.





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Caption: Cell viability assay workflow.

Co-Immunoprecipitation (Co-IP)



Objective: To demonstrate the interaction between Hes1 and PHB2 and the stabilizing effect of **JI130**.

Methodology:

- Cell Lysis: Lyse cells treated with JI130 or vehicle control with a non-denaturing lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an antibody against Hes1 or PHB2 overnight at 4°C.
- Bead Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
- Washing: Wash the beads several times to remove non-specific binding.
- Elution: Elute the protein complexes from the beads.
- Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Hes1 and PHB2.

Cell Cycle Analysis

Objective: To determine the effect of **JI130** on cell cycle distribution.

Methodology:

- Cell Treatment: Treat cancer cells with JI130 at a concentration around its IC50 for 24-48 hours.
- Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
- Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.





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Caption: Cell cycle analysis workflow.

Murine Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of **JI130**.

Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer **JI130** (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.
- Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

JI130 represents a promising new class of anti-cancer agent with a well-defined and novel mechanism of action. By targeting the Hes1-PHB2 interaction, it offers a new strategy for inhibiting the Notch signaling pathway, which is aberrantly activated in many cancers. The preclinical data for **JI130** are encouraging, particularly in pancreatic cancer models.

Future research should focus on:

• Expanding the evaluation of **JI130** in a broader range of cancer models, especially those with known Notch pathway dysregulation.



- Investigating potential biomarkers to identify patient populations most likely to respond to JI130 therapy.
- Conducting pharmacokinetic and toxicology studies to support its advancement into clinical trials.

The unique mechanism of **JI130** provides a strong rationale for its continued development as a potential therapeutic for various malignancies.

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References

- 1. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]
- 2. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Notch inhibitor screening reveals an unexpected HES1 heterodimer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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